molecular formula C15H9Cl2N5 B13851248 5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole CAS No. 835595-09-0

5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole

Cat. No.: B13851248
CAS No.: 835595-09-0
M. Wt: 330.2 g/mol
InChI Key: XIVUHUOMNFNGJC-UHFFFAOYSA-N
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Description

5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to an indole core. The presence of chlorine atoms at positions 5 and 6 of the indole ring adds to its unique chemical properties.

Preparation Methods

The synthesis of 5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a halogenated phenyl derivative, followed by cyclization to form the indole core. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to participate in hydrogen bonding and coordination interactions, which can influence the compound’s binding to biological targets. The indole core may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole can be compared with other indole and tetrazole derivatives. Similar compounds include:

    5-chloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole: Lacks one chlorine atom, which may affect its chemical reactivity and biological activity.

    6-chloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole: Similar to the previous compound but with the chlorine atom at a different position.

    2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole: Lacks both chlorine atoms, which can significantly alter its properties. The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

835595-09-0

Molecular Formula

C15H9Cl2N5

Molecular Weight

330.2 g/mol

IUPAC Name

5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole

InChI

InChI=1S/C15H9Cl2N5/c16-11-5-10-6-13(18-14(10)7-12(11)17)8-1-3-9(4-2-8)15-19-21-22-20-15/h1-7,18H,(H,19,20,21,22)

InChI Key

XIVUHUOMNFNGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=C(C=C3N2)Cl)Cl)C4=NNN=N4

Origin of Product

United States

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